3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C17H14N2O2. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The structure of this compound includes a pyrazole ring substituted with methyl, phenoxy, and phenyl groups, as well as an aldehyde functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which utilizes 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a starting material . The reaction conditions typically include the use of reagents such as phosphorus oxychloride and dimethylformamide, which facilitate the formation of the aldehyde group at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-phenyl-1H-pyrazole-4-carboxaldehyde
Uniqueness
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both phenoxy and phenyl groups, which enhance its lipophilicity and potential for diverse chemical modifications. This structural uniqueness allows for a broader range of applications in medicinal chemistry and organic synthesis compared to its similar counterparts.
Properties
IUPAC Name |
3-methyl-5-phenoxy-1-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-13-16(12-20)17(21-15-10-6-3-7-11-15)19(18-13)14-8-4-2-5-9-14/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEYODGHGWCLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368123 | |
Record name | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30241-46-4 | |
Record name | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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